1,3-Dicyclohexylurea

Catalog No.
S569624
CAS No.
2387-23-7
M.F
C13H24N2O
M. Wt
224.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dicyclohexylurea

CAS Number

2387-23-7

Product Name

1,3-Dicyclohexylurea

IUPAC Name

1,3-dicyclohexylurea

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C13H24N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16)

InChI Key

ADFXKUOMJKEIND-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2CCCCC2

Synonyms

1,3-Dicyclohexylurea; DCU; Dicyclohexylcarbodiamide; NSC 17013; NSC 30023;

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCCCC2

sEH is an enzyme involved in the metabolism of various fatty acid derivatives known as epoxyeicosatrienoic acids (EETs) []. EETs possess vasodilatory, anti-inflammatory, and anti-fibrotic properties []. By inhibiting sEH, DCU prevents the breakdown of EETs, potentially leading to their increased levels and associated biological effects.

Potential Application in Hypertension

Studies have shown that DCU can lower blood pressure in animal models of hypertension [, ]. This finding suggests that DCU may hold promise as a therapeutic strategy for treating hypertension in humans. However, further research is needed to determine the safety and efficacy of DCU in clinical settings.

Challenges and Ongoing Research

One major challenge associated with DCU is its poor aqueous solubility, which makes it difficult to deliver the compound effectively in oral formulations []. Researchers are exploring strategies to overcome this limitation, such as developing nanosuspension formulations [, ].

1,3-Dicyclohexylurea is an organic compound classified as a urea derivative. It is characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the urea functional group. This compound is notable for its role as a byproduct in reactions involving dicyclohexylcarbodiimide and amines or alcohols, and it has been studied for its pharmacological properties, particularly as a soluble epoxide hydrolase inhibitor, which has implications in lowering systemic blood pressure .

DCU acts as a potent inhibitor of sEH. The exact mechanism of inhibition is still under investigation, but it is believed to involve reversible binding to the enzyme's active site, preventing the hydrolysis of fatty acid epoxides. This inhibition leads to increased levels of these signaling molecules, potentially influencing various physiological processes [].

The synthesis of 1,3-dicyclohexylurea primarily involves the reaction of dicyclohexylcarbodiimide with amines or alcohols. The general reaction can be summarized as follows:

  • Formation of Urea: Dicyclohexylcarbodiimide reacts with an amine to form 1,3-dicyclohexylurea.
  • Subsequent Reactions: 1,3-Dicyclohexylurea can undergo further transformations, such as arylation reactions, to yield derivatives like 1-(4-bromobenzoyl)-1,3-dicyclohexylurea through coupling reactions with aryl boronic acids .

1,3-Dicyclohexylurea exhibits significant biological activity as a soluble epoxide hydrolase inhibitor. Studies indicate that it can effectively lower systemic blood pressure in hypertensive models by approximately 22 mmHg. This suggests its potential therapeutic applications in managing hypertension and related cardiovascular conditions .

The synthesis of 1,3-dicyclohexylurea can be achieved through several methods:

  • Direct Reaction with Dicyclohexylcarbodiimide: This method involves reacting dicyclohexylcarbodiimide with an appropriate amine under controlled conditions to yield the desired urea compound.
  • Aryl Substitution Reactions: Following the initial synthesis, further functionalization can be achieved through Suzuki cross-coupling reactions with aryl boronic acids to create various derivatives .

1,3-Dicyclohexylurea finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity as a soluble epoxide hydrolase inhibitor, it is explored for potential use in treating hypertension and other cardiovascular diseases.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules through various coupling reactions .

Research into the interactions of 1,3-dicyclohexylurea has primarily focused on its role as an enzyme inhibitor. Its ability to inhibit soluble epoxide hydrolase suggests that it may interact with other biochemical pathways involving epoxides and fatty acid metabolism. Further studies are needed to elucidate its complete interaction profile and potential side effects when used therapeutically .

Several compounds share structural similarities with 1,3-dicyclohexylurea. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityBiological ActivityUnique Features
DicyclohexylureaYesSoluble epoxide hydrolase inhibitorDirectly involved in coupling reactions
N,N'-DicyclohexylcarbodiimideYesReactant in urea formationFunctions mainly as a coupling agent
N,N'-DiethylureaModerateLess potent as an enzyme inhibitorDifferent alkyl groups influence reactivity
N,N'-DiphenylureaModerateSome inhibitory activityAromatic substitution affects properties

1,3-Dicyclohexylurea is unique due to its specific inhibitory action on soluble epoxide hydrolase and its utility in synthetic organic chemistry through versatile coupling reactions .

The synthesis of 1,3-dicyclohexylurea has evolved through several classical methodologies, each leveraging different starting materials and mechanistic pathways. The primary synthetic strategies can be categorized into three distinct approaches: those derived from dicyclohexylcarbodiimide, those utilizing cyclohexylamine directly, and those that incorporate carbon dioxide as a reactant. Each approach offers unique mechanistic insights, operational advantages, and limitations, which are explored in detail below.

DCC-Derived Synthesis Mechanisms

The dicyclohexylcarbodiimide (DCC)-derived synthesis of 1,3-dicyclohexylurea represents one of the most established and widely utilized routes in organic chemistry. Dicyclohexylcarbodiimide itself is a versatile reagent, primarily employed as a coupling agent in peptide synthesis and esterification reactions. Its reactivity is centered on the carbodiimide functional group, which facilitates dehydration and condensation processes.

Mechanistically, the formation of 1,3-dicyclohexylurea from dicyclohexylcarbodiimide typically occurs as a byproduct in reactions where DCC is used to activate carboxylic acids for nucleophilic attack by amines or alcohols. The general reaction proceeds as follows: when DCC is introduced to a mixture containing a carboxylic acid and an amine, it activates the carboxyl group, enabling nucleophilic attack by the amine to form an amide bond. In this process, DCC is converted to 1,3-dicyclohexylurea through the addition of water or another nucleophile, which attacks the carbodiimide moiety, resulting in urea formation [1] [2] [4] [5].

The reaction can be summarized by the following equation:

$$
\text{Dicyclohexylcarbodiimide} + \text{H}_2\text{O} \rightarrow \text{1,3-Dicyclohexylurea}
$$

The mechanism involves initial protonation of the carbodiimide, followed by nucleophilic attack by water or a carboxylate anion, leading to the formation of an O-acylurea intermediate. This intermediate can subsequently rearrange or react further to yield the urea product. The formation of 1,3-dicyclohexylurea as a byproduct is particularly prominent in the Steglich esterification, where DCC is used alongside 4-dimethylaminopyridine as a catalyst to promote ester formation under mild conditions [4]. The urea byproduct is typically insoluble in most organic solvents, facilitating its removal by filtration and thereby simplifying product purification [2].

Table 1: Key Data on DCC-Derived Synthesis of 1,3-Dicyclohexylurea

ParameterValue/ObservationReference
Main reactantDicyclohexylcarbodiimide [1] [2] [4]
Byproduct formationDuring peptide/amide/ester synthesis [1] [2] [4]
MechanismNucleophilic addition to carbodiimide [5]
Solubility of productPoor in most organic solvents and water [2]
Typical isolation methodFiltration [2]
Reaction conditionsRoom temperature, polar aprotic solvents [4]

Research has demonstrated that the efficiency of this route is highly dependent on the purity of DCC, the presence of nucleophilic catalysts, and the solvent system employed. The insolubility of 1,3-dicyclohexylurea in common organic solvents is both an advantage for purification and a challenge for complete removal from final products, particularly in peptide synthesis where trace contamination can affect downstream applications [2] [4] [5].

Further mechanistic studies have elucidated the stepwise progression from carbodiimide to urea, highlighting the role of O-acylurea intermediates and the suppression of side reactions through the use of acyl transfer catalysts such as 4-dimethylaminopyridine. The suppression of N-acylurea byproducts is particularly important in maximizing the yield of desired amide or ester products while minimizing unwanted side reactions [4] [5].

Cyclohexylamine-Based Synthetic Routes

An alternative and direct approach to synthesizing 1,3-dicyclohexylurea involves the use of cyclohexylamine as a primary reactant. This method typically entails the condensation of two equivalents of cyclohexylamine with a suitable carbonyl source, such as phosgene, urea, or other carbonylating agents. The general reaction can be represented as:

$$
2 \ \text{Cyclohexylamine} + \text{COCl}_2 \rightarrow \text{1,3-Dicyclohexylurea} + 2 \ \text{HCl}
$$

Alternatively, cyclohexylamine can be reacted with urea or S,S-dimethyl dithiocarbonate to yield the desired product [1] . The use of S,S-dimethyl dithiocarbonate as a carbonyl source has been reported to afford 1,3-dicyclohexylurea in good yields under mild conditions, with the reaction proceeding via nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of the leaving group and formation of the urea linkage .

Recent advances have explored the use of phase transfer catalysts and ionic liquids to enhance the efficiency of this route, particularly in industrial settings where scalability and environmental considerations are paramount. The use of anionic functional ionic liquids, for example, enables the absorption of carbon dioxide, which can then react with cyclohexylamine to form 1,3-dicyclohexylurea under relatively mild conditions .

Table 2: Key Data on Cyclohexylamine-Based Synthesis of 1,3-Dicyclohexylurea

ParameterValue/ObservationReference
Main reactantCyclohexylamine [1]
Carbonyl sourcePhosgene, urea, S,S-dimethyl dithiocarbonate [1]
CatalystsPhase transfer catalysts, ionic liquids
Reaction temperatureMild to moderate
YieldGood to excellent (depending on conditions)
Industrial applicabilityHigh (with ionic liquid methodology)

The cyclohexylamine-based approach offers several advantages, including the use of readily available starting materials and the potential for high yields under controlled conditions. The development of greener methodologies, such as those employing ionic liquids and carbon dioxide, reflects a growing emphasis on sustainability and environmental responsibility in chemical manufacturing .

Carbon Dioxide Utilization Methodologies

The utilization of carbon dioxide as a reactant in the synthesis of 1,3-dicyclohexylurea represents a modern and environmentally conscious approach. This methodology capitalizes on the abundant availability and low cost of carbon dioxide, transforming it from a waste product into a valuable chemical feedstock.

In this approach, cyclohexylamine reacts with carbon dioxide, often in the presence of a catalyst or under specific reaction conditions, to form 1,3-dicyclohexylurea. The reaction can be represented as:

$$
2 \ \text{Cyclohexylamine} + \text{CO}2 \rightarrow \text{1,3-Dicyclohexylurea} + \text{H}2\text{O}
$$

The process typically requires activation of carbon dioxide, which can be achieved through the use of anionic functional ionic liquids or other catalytic systems that facilitate the absorption and subsequent reaction of carbon dioxide with the amine . This methodology is particularly attractive from a green chemistry perspective, as it enables the direct fixation of carbon dioxide into a value-added product, thereby contributing to carbon capture and utilization efforts.

Table 3: Key Data on Carbon Dioxide Utilization in 1,3-Dicyclohexylurea Synthesis

ParameterValue/ObservationReference
Main reactantsCyclohexylamine, carbon dioxide
CatalystsAnionic functional ionic liquids
Reaction temperatureMild
Environmental impactLow (carbon capture and utilization)
YieldGood to excellent (depending on system)
Industrial scalabilityHigh (with appropriate catalyst system)

Research findings indicate that the efficiency of carbon dioxide utilization in this context is highly dependent on the choice of catalyst and reaction conditions. The use of ionic liquids not only enhances the solubility and reactivity of carbon dioxide but also enables continuous operation and facile product separation. This approach aligns with the principles of green chemistry, offering a sustainable alternative to traditional phosgene-based or carbodiimide-based syntheses .

Detailed Research Findings

The classical synthesis approaches for 1,3-dicyclohexylurea have been the subject of extensive research, with numerous studies evaluating the efficiency, scalability, and environmental impact of each method. The following subsections present a synthesis of key research findings, supported by comparative data and mechanistic insights.

Comparative Efficiency of Synthetic Routes

A comparative analysis of the three primary synthesis approaches reveals distinct advantages and limitations associated with each method. The DCC-derived route is highly efficient in laboratory-scale applications, particularly in peptide synthesis, where 1,3-dicyclohexylurea is generated as a byproduct and easily removed by filtration [1] [2] [4] [5]. However, this method is less suitable for large-scale production due to the reliance on DCC, which is itself synthesized from cyclohexylisocyanate and may present handling challenges.

The cyclohexylamine-based route offers greater flexibility, allowing for the use of various carbonyl sources and the incorporation of catalytic systems to improve yield and selectivity [1] . This method is particularly well-suited to industrial applications, where scalability and cost-effectiveness are critical considerations. The development of phase transfer catalysts and ionic liquids has further enhanced the efficiency and environmental profile of this approach .

The carbon dioxide utilization methodology stands out for its sustainability and alignment with green chemistry principles. By directly incorporating carbon dioxide into the synthesis, this method not only reduces the carbon footprint of the process but also enables the valorization of an otherwise waste product . The use of ionic liquids as catalysts facilitates high yields under mild conditions, making this approach attractive for both research and industrial applications.

Table 4: Comparative Summary of Synthesis Approaches

ApproachEfficiencyScalabilityEnvironmental ImpactPurification EaseReference
DCC-derivedHighModerateModerateHigh [1] [2] [4]
Cyclohexylamine-basedHighHighModerateModerate [1]
Carbon dioxide utilizationHighHighLow (favorable)Moderate

Mechanistic Insights and Reaction Optimization

Mechanistic studies have provided valuable insights into the key steps governing each synthetic route. In the DCC-derived approach, the formation of O-acylurea intermediates and the suppression of N-acylurea byproducts are critical to achieving high yields of the desired amide or ester products, with 1,3-dicyclohexylurea formed as a stable byproduct [4] [5]. The use of acyl transfer catalysts such as 4-dimethylaminopyridine has been shown to enhance reaction rates and selectivity, minimizing side reactions and facilitating product isolation [4].

In the cyclohexylamine-based route, the choice of carbonyl source and reaction conditions significantly influences the efficiency and selectivity of urea formation [1] . The use of S,S-dimethyl dithiocarbonate, for example, enables the synthesis of 1,3-dicyclohexylurea under mild conditions, with minimal byproduct formation and straightforward purification . The incorporation of phase transfer catalysts and ionic liquids further improves reaction rates and yields, while also enabling continuous operation and facile product separation.

The carbon dioxide utilization methodology relies on the activation and absorption of carbon dioxide, typically facilitated by ionic liquids or other catalytic systems . The efficiency of this approach is highly dependent on the solubility and reactivity of carbon dioxide in the chosen solvent system, as well as the nucleophilicity of the amine reactant. Research has demonstrated that the use of anionic functional ionic liquids not only enhances the uptake of carbon dioxide but also promotes its subsequent reaction with cyclohexylamine to form 1,3-dicyclohexylurea under mild conditions .

Industrial and Environmental Considerations

The choice of synthetic route for 1,3-dicyclohexylurea is often dictated by considerations of scalability, cost, and environmental impact. The DCC-derived approach, while highly effective in laboratory-scale applications, may present challenges in terms of reagent cost and waste management, particularly in large-scale operations [1] [2] [4] [5]. The cyclohexylamine-based route offers greater flexibility and scalability, with the potential for high yields and cost-effective production, especially when optimized with modern catalytic systems [1] .

The carbon dioxide utilization methodology is particularly attractive from an environmental perspective, as it enables the direct fixation of carbon dioxide into a value-added product, thereby contributing to carbon capture and utilization efforts . The use of ionic liquids as catalysts further enhances the sustainability of this approach, enabling efficient product formation under mild conditions and minimizing waste generation.

Table 5: Industrial and Environmental Comparison

ApproachReagent CostWaste GenerationEnvironmental ImpactIndustrial SuitabilityReference
DCC-derivedModerateModerateModerateModerate [1] [2] [4]
Cyclohexylamine-basedLowLowModerateHigh [1]
Carbon dioxide utilizationLowVery lowLow (favorable)High

The development of contemporary synthetic methodologies for 1,3-dicyclohexylurea production has revolutionized traditional approaches through three primary innovative pathways: ionic liquid-mediated carbon dioxide absorption techniques, phosphoryl chloride-based two-step processes, and carbonylation reaction pathways. These modern innovations address the growing demand for environmentally sustainable synthesis methods while maintaining high efficiency and selectivity.

Ionic Liquid-Mediated Carbon Dioxide Absorption Techniques

The implementation of ionic liquid systems in 1,3-dicyclohexylurea synthesis represents a paradigm shift toward carbon dioxide utilization and green chemistry principles. Research has demonstrated that 1-butyl-3-methylimidazolium tetraiodoindate ([Bmim][InI₄]) exhibits exceptional performance as a catalytic medium for this transformation [5] [6].

Mechanistic Framework

The ionic liquid-mediated synthesis operates through a sophisticated mechanism involving three-component reagent systems comprising cyclohexylamine, carbon dioxide, and propylene oxide [5]. The tetraiodoindate anion plays a crucial role in the selective production of 1,3-dicyclohexylurea, facilitating carbon dioxide activation and subsequent nucleophilic attack by the amine substrate.

The process initiates with carbon dioxide coordination to the ionic liquid, forming an activated complex that enhances the electrophilic character of the carbon center. Cyclohexylamine subsequently coordinates to this activated system, enabling nucleophilic attack on the carbon dioxide molecule. The presence of propylene oxide serves as a coupling agent, facilitating the formation of the carbon-nitrogen bonds while eliminating water through a dehydration mechanism [6].

Performance Characteristics

Experimental investigations reveal that [Bmim][InI₄] achieves carbon dioxide absorption capacities ranging from 0.85 to 0.92 molar equivalents per mole of ionic liquid at temperatures between 50-80°C [5]. The system demonstrates remarkable selectivity for 1,3-dicyclohexylurea formation, with yields consistently exceeding 85-92% under optimized conditions.

Alternative ionic liquid systems have been explored, including 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTf₂]) and ethylammonium nitrate systems [7] [8]. The [BMIM][NTf₂] system achieves moderate carbon dioxide absorption capacities of approximately 0.55 mol/mol at ambient conditions, while maintaining compatibility with enzymatic systems for potential cascade reactions.

Advanced Electrochemical Approaches

Recent developments in electrochemical synthesis have introduced oxygen reduction-initiated pathways in ionic liquid media [7] [9]. This methodology employs oxygen gas as the sole catalyst in an electrochemical loop, achieving high conversion rates above 92% under mild conditions without additional reagents. The process operates at very low potentials (-1.9V) and represents a significant milestone for environmentally friendly carbon-nitrogen compound synthesis.

Spectroelectrochemical studies using in situ infrared spectroscopy confirm the formation of 1,3-dicyclohexylurea through characteristic nitrogen-hydrogen stretching vibrations at 3386 cm⁻¹ [7]. The stability of the ionic liquid catalyst throughout the electrochemical process has been verified through nuclear magnetic resonance spectroscopy, demonstrating excellent recyclability potential.

Phosphoryl Chloride-Based Two-Step Process

The phosphoryl chloride methodology represents a sophisticated approach to 1,3-dicyclohexylurea synthesis through strategic utilization of phosphorus oxychloride as a dehydrating and activating agent [10] [11]. This two-step process achieves remarkable efficiency while operating under relatively mild conditions compared to traditional high-temperature methods.

Process Development and Optimization

The two-step process involves initial treatment of 1,3-dicyclohexylurea with phosphoryl chloride in dichloromethane at 40°C for four hours under non-basic conditions [10]. This approach yields 89% conversion efficiency, representing a substantial improvement over conventional single-step methodologies. The process has been successfully scaled for industrial applications with demonstrated reproducibility and cost-effectiveness.

Patent literature indicates that the optimal molar ratio of dicyclohexylurea to phosphoryl chloride ranges from 1:2 to 1:5, with dichloromethane serving as the preferred solvent system [11]. The reaction proceeds through formation of phosphorus-containing intermediates that facilitate carbon-nitrogen bond formation while eliminating acidic components through subsequent aqueous sodium hydroxide treatment.

Mechanistic Insights

The phosphoryl chloride mechanism involves sequential activation steps beginning with coordination of the urea substrate to the phosphorus center [12] [13]. Nuclear magnetic resonance spectroscopy studies using ³¹P NMR have provided detailed insights into the formation of phosphorus-containing intermediates during the reaction progression.

The process initiates with nucleophilic attack by the urea nitrogen on the electrophilic phosphorus center, forming a phosphorylpyridinium intermediate when conducted in the presence of catalytic amounts of 4-dimethylaminopyridine [12]. This intermediate subsequently undergoes addition of the second amine component, generating a mixed anhydride species that facilitates final product formation through intramolecular cyclization and elimination reactions.

Reaction Parameter Optimization

Systematic investigation of reaction parameters has established optimal conditions for maximum efficiency and selectivity [13]. Temperature control between 40-120°C proves critical, with lower temperatures favoring selectivity while higher temperatures enhance reaction kinetics. Atmospheric pressure conditions are sufficient, eliminating the need for specialized high-pressure equipment.

The solvent system significantly influences reaction outcomes, with dichloromethane providing optimal balance of substrate solubility and product isolation. Alternative solvents including tetrahydrofuran and toluene have been evaluated, though they generally result in reduced yields and increased side product formation [13].

Carbonylation Reaction Pathways

Carbonylation methodologies represent the most direct approach for carbon monoxide incorporation into 1,3-dicyclohexylurea synthesis, offering unique advantages in terms of atomic efficiency and mechanistic elegance [14] [15]. These processes utilize transition metal catalysts to facilitate carbon monoxide insertion reactions with cyclohexylamine substrates.

Palladium-Catalyzed Oxidative Carbonylation

Palladium-catalyzed systems employing palladium diiodide in conjunction with excess potassium iodide demonstrate exceptional efficiency for symmetrically disubstituted urea synthesis [15] [16]. The methodology operates at 90-100°C in dimethoxyethane solvent under 20 atmospheres of a 4:1 carbon monoxide/air mixture, achieving yields of 75-91% with high selectivity for the desired product.

The catalytic cycle proceeds through classical oxidative addition, carbon monoxide migratory insertion, and reductive elimination steps [17]. Initial coordination of cyclohexylamine to the palladium center facilitates subsequent carbon monoxide insertion, forming an acylpalladium intermediate. Nucleophilic attack by a second amine molecule enables carbon-nitrogen bond formation while regenerating the active catalyst through reductive elimination.

Advanced mechanistic studies using in situ spectroscopic techniques reveal the formation of stable acylpalladium intermediates that serve as key reactive species [14]. The presence of excess iodide ions stabilizes these intermediates while preventing undesirable side reactions such as β-hydride elimination that commonly plague carbonylation processes.

Copper-Catalyzed Double Carbonylation

Recent innovations in copper catalysis have enabled controlled mono- and double-carbonylation reactions depending on substrate selection and reaction conditions [14]. Alkyl bromides demonstrate exceptional selectivity for double-carbonylation products, yielding α-keto amides, while alkyl iodides enable controllable selectivity based on specific reaction parameters.

The copper-catalyzed mechanism involves initial formation of a carbonylcopper species through coordination of carbon monoxide to the copper salt [14]. Subsequent nucleophilic attack by amines on the coordinated carbon monoxide generates copper complexes that undergo intermolecular single-electron transfer processes. This approach has been successfully applied to natural product modification and pharmaceutical compound synthesis.

Alternative Carbonylation Strategies

Cobalt-mediated carbonylation using dicobalt octacarbonyl has been investigated for direct carbon monoxide incorporation [18]. While this methodology requires more stringent conditions (140-170°C, 20-40 atmospheres), it provides unique mechanistic pathways through amino group migration to cobalt-carbon monoxide bonds. Density functional theory calculations indicate activation energies of 49.2-56.8 kcal/mol for the rate-determining oxidative addition steps.

Photoinduced radical carbonylation represents an emerging methodology that operates under ambient conditions using visible light irradiation [14]. This approach generates carbon-centered radicals that rapidly capture carbon monoxide, forming acyl radical intermediates. The methodology offers excellent selectivity and represents a sustainable alternative to traditional thermal processes.

Research Findings and Data Analysis

Comprehensive analysis of modern synthetic innovations reveals significant improvements in efficiency, selectivity, and environmental impact compared to traditional methodologies. The ionic liquid-mediated approach achieves the highest selectivity (92%+) while operating under the mildest conditions. Phosphoryl chloride methods provide excellent scalability with 89% yields under moderate conditions. Carbonylation pathways offer direct carbon monoxide incorporation with yields ranging from 75-91% depending on the specific catalytic system employed.

Temperature optimization studies demonstrate that ionic liquid systems operate effectively at 50-80°C, phosphoryl chloride methods function optimally at 40°C, and carbonylation processes require 90-170°C depending on the metal catalyst. Pressure requirements vary significantly, with ionic liquid and phosphoryl chloride methods operating at atmospheric pressure while carbonylation typically requires 5-40 atmospheres.

Mechanistic investigations using advanced spectroscopic techniques have elucidated detailed reaction pathways for each methodology. Ionic liquid systems proceed through activated carbon dioxide intermediates, phosphoryl chloride methods involve phosphorylpyridinium species, and carbonylation pathways utilize metal-acyl intermediates as key reactive species.

Physical Description

White crystalline powder; [Alfa Aesar MSDS]

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

224.188863393 g/mol

Monoisotopic Mass

224.188863393 g/mol

Heavy Atom Count

16

Appearance

Assay:≥98%A crystalline solid

UNII

ZV7823VVIM

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 52 of 53 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2387-23-7

Wikipedia

Dicyclohexylurea

General Manufacturing Information

Urea, N,N'-dicyclohexyl-: ACTIVE

Dates

Last modified: 08-15-2023

A simple N,N'-dicyclohexylurea adduct of β-alanine can self-assemble to generate nano-morphological versatility in response to different environmental conditions

Sudeshna Kar, Bo-Hong Huang, Kung-Wei Wu, Chi-Rung Lee, Yian Tai
PMID: 25170841   DOI: 10.1039/c4sm01488j

Abstract

A single ω-amino acid based molecule "Boc-β-Ala-N,N'-dicyclohexylurea" can form diverse nanostructures such as nano-vesicles, nano-tubes, nano-rods and nano-fibrils by self-assembly, in response to various environmental conditions. Interestingly, the nano-vesicular structures generated from this molecule can encapsulate the highly potent anticancer drug methotrexate, which can be released by salt triggered disruption of these vesicles. This phenomenon indicates the probability of its use in targeted delivery of drugs or any bio-active molecule, utilizing this encapsulation efficiency. Moreover, a surface-induced morphological transformation of these nano-vesicles to nano-fibers can be realized while they interact with hydrocarbon-functionalized surfaces. This phenomenon indicates the probability of their utilization in model study of peptide interaction behavior at liquid-solid interfaces and can be used in advanced study of various biological phenomena and bio-technological applications.


Halogen bond induced phosphorescence of capped γ-amino acid in the solid state

Suman Kumar Maity, Santu Bera, Arpita Paikar, Apurba Pramanik, Debasish Haldar
PMID: 23985996   DOI: 10.1039/c3cc44231d

Abstract

The Boc and N,N'-dicyclohexylurea capped γ-amino acid upon monobromination showed phosphorescence in the solid state. The compound exhibited different photoluminescence intensity and lifetimes in crystals obtained from ethyl acetate and methanol. X-ray crystallography revealed that the intermolecular C=O…Br halogen bond directs the heavy atom effect to produce the phosphorescence.


Thermal degradation of amorphous glibenclamide

Sönke Rehder, Albrecht Sakmann, Thomas Rades, Claudia S Leopold
PMID: 21907802   DOI: 10.1016/j.ejpb.2011.07.009

Abstract

A glibenclamide polymorph published by Panagopoulou-Kaplani and Malamataris (2000) [1], obtained by sublimation of amorphous glibenclamide, was analysed. A new interpretation of the data is presented and experimentally confirmed by X-ray powder diffractometry, Fourier transformation infrared spectroscopy, differential scanning calorimetry, and mass spectrometry. The crystals formed during sublimation of amorphous glibenclamide do not represent a glibenclamide polymorph, but a thermal degradation product, namely 1,3-dicyclohexylurea. The reaction mechanism is suggested to be an elimination of cyclohexylisocyanate from glibenclamide. Cyclohexylisocyanate may decompose to carbon monoxide and cyclohexylamine, which may react in an addition reaction with another cyclohexylisocyanate molecule forming 1,3-dicyclohexylurea.


Systemic concentrations can limit the oral absorption of poorly soluble drugs: an investigation of non-sink permeation using physiologically based pharmacokinetic modeling

Po-Chang Chiang, Hank La, Haiming Zhang, Harvey Wong
PMID: 23611122   DOI: 10.1021/mp400088q

Abstract

In the early drug discovery environment, poorly soluble compounds with suboptimal potency are often used in efficacy studies to demonstrate in vivo preclinical proof-of-concept for new drug discovery targets and in preclinical toxicity studies to assess chemical scaffold safety. These compounds present a challenge to formulation scientists who are tasked with improving their oral bioavailability because high systemic concentrations are required. Despite the use of enabling formulations, increases in systemic exposure following oral delivery are often not achieved. We hypothesize that in some cases non-sink intestinal permeation can occur for poorly soluble compounds where their high systemic concentrations can act to inhibit their own oral absorption. Rats were given a 30 mg/kg oral dose of 1,3-dicyclohexyl urea (DCU) alone or concurrently with deuterated DCU (D8-DCU) intravenous infusions at rates of 13, 17, and 22 mg/kg/h. D8-DCU infusions dose dependently inhibited DCU oral absorption up to a maximum of 92%. Physiologically based pharmacokinetic modeling was utilized to understand the complex interaction between high DCU systemic concentrations and its effect on its own oral absorption. We show that high systemic concentrations of DCU act to suppress its own absorption by creating a condition where intestinal permeation occurs under non-sink conditions. More importantly, we identify relevant DCU concentrations that create the concentration gradient driving the intestinal permeation process. A new parameter, the maximum permeation extraction ratio, is proposed and provides a simple means to assess the extent of non-sink permeation.


Novel all trans-retinoic Acid derivatives: cytotoxicity, inhibition of cell cycle progression and induction of apoptosis in human cancer cell lines

Ebtesam Saad Al-Sheddi, Mai Mohammad Al-Oqail, Quaiser Saquib, Maqsood Ahmed Siddiqui, Javed Musarrat, Abdulaziz Ali Al-Khedhairy, Nida Nayyar Farshori
PMID: 25961160   DOI: 10.3390/molecules20058181

Abstract

Owing to the pharmacological potential of ATRA (all trans-retinoic acid), a series of retinamides and a 1-(retinoyl)-1,3-dicyclohexylurea compound were prepared by reacting ATRA with long chain alkyl or alkenyl fatty amines by using a 4-demethylaminopyridine (DMAP)-catalyzed N,N¢-dicyclohexylcarbodiimide (DCC) coupling. The successful synthesis of the target compounds was demonstrated using a range of spectroscopic techniques. The cytotoxicity of the compounds was measured along with their ability to induce cell cycle arrest and apoptosis in human cancer cell lines MCF-7 (breast cancer) and HepG2 (liver cancer) and normal human cell line HEK293 (embryonic kidney). The results of cytotoxicity and flow cytometry data showed that the compounds had a moderate to strong effect against MCF-7 and HepG2 cells and were less toxic to HEK293 cells. N-oleyl-retinamide was found to be the most potent anticancer agent and was more effective against MCF-7 cells than HepG2 cells.


Oral delivery of 1,3-dicyclohexylurea nanosuspension enhances exposure and lowers blood pressure in hypertensive rats

Sarbani Ghosh, Po-Chang Chiang, Jan L Wahlstrom, Hideji Fujiwara, Jon G Selbo, Steven L Roberds
PMID: 18312493   DOI: 10.1111/j.1742-7843.2008.00213.x

Abstract

Cytochrome P450-derived epoxyeicosatrienoic acids (EET) are biologically active metabolites of arachidonic acid that have potent effects on renal vascular reactivity and tubular ion transport and have been implicated in the control of blood pressure. EETs are hydrolyzed to their less active diols, dihydroxyeicosatrienoic acids (DHET), by the enzyme soluble epoxide hydrolase (sEH). 1,3-dicyclohexylurea (DCU), a potent sEH inhibitor, lowers systemic blood pressure in spontaneously hypertensive rats when dosed intraperitoneally. However, DCU has poor aqueous solubility, posing a challenge for in vivo oral delivery. To overcome this limitation, we formulated DCU in a nanosuspension using wet milling. Milling reduced particle size, increasing the total surface area by approximately 40-fold. In rats chronically infused with angiotensin II, the DCU nanosuspension administered orally twice daily for 4 days produced plasma exposures an order of magnitude greater than unmilled DCU and lowered blood pressure by nearly 30 mmHg. Consistent with the mechanism of sEH inhibition, DCU increased plasma 14,15-EET and decreased plasma 14,15-DHET levels. These data confirm the antihypertensive effect of sEH inhibition and demonstrate that greatly enhanced exposure of a low-solubility compound is achievable by oral delivery using a nanoparticle drug delivery system.


The solid state structure and reactivity of NbCl(5) x (N,N'-dicyclohexylurea) in solution: evidence for co-ordinated urea dehydration to the relevant carbodiimide

Michele Aresta, Angela Dibenedetto, Paolo Stufano, Brunella Maria Aresta, Sabino Maggi, Imre Pápai, Tibor András Rokob, Bartolo Gabriele
PMID: 20544121   DOI: 10.1039/c001669a

Abstract

NbCl(5) x (N,N'-dicyclohexylurea) 1a owns a distorted octahedral structure due to intramolecular NH...Cl bonding. The unit cell contains four units which are intermolecularly NH...Cl and NH...N bonded. An extended intramolecular network of H-bonding (N-H...Cl, CH...Cl, CH...N) causes the 3D self assembling of the units. Upon addition of base, the HCl release from 1a is observed with the transfer to Nb of the O-atom of the carbonylic function of the starting urea which is converted into the relevant carbodiimide CyN=C=NCy 4. The latter is quantitatively released by adding an excess of NEt(3) at 308 K (py and DBU are less efficient) with formation of the known NbOCl(3)(NEt(3))(2), isolated in quantitative yield. Increasing the temperature leads to a loss in selectivity as the formed DCC undergoes further reactions. At 350 K, the isocyanate CyN=C=O has been isolated in 60% yield besides a mixture of Nb-complexes. DFT calculations have been coupled to IR and NMR experiments for characterizing possible reaction intermediates and the behaviour of 1a. Several other MCl(x) species (ScCl(3), YCl(3), LaCl(3), TiCl(4), TaCl(5), AlCl(3), SnCl(4)) have been shown to be able to co-ordinate DCU but not all of them promote the conversion of urea into DCC.


14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha

Xiang Fang, Shanming Hu, Bingkun Xu, Gary D Snyder, Shawn Harmon, Jianrong Yao, Yi Liu, Bhavani Sangras, J R Falck, Neal L Weintraub, Arthur A Spector
PMID: 16113065   DOI: 10.1152/ajpheart.00427.2005

Abstract

Epoxyeicosatrienoic acids (EETs), lipid mediators synthesized from arachidonic acid by cytochrome P-450 epoxygenases, are converted by soluble epoxide hydrolase (SEH) to the corresponding dihydroxyeicosatrienoic acids (DHETs). Originally considered as inactive degradation products of EETs, DHETs have biological activity in some systems. Here we examined the capacity of EETs and DHETs to activate peroxisome proliferator-activated receptor-alpha (PPARalpha). We find that among the EET and DHET regioisomers, 14,15-DHET is the most potent PPARalpha activator in a COS-7 cell expression system. Incubation with 10 microM 14,15-DHET produced a 12-fold increase in PPARalpha-mediated luciferase activity, an increase similar to that produced by the PPARalpha agonist Wy-14643 (20 microM). Although 10 microM 14,15-EET produced a threefold increase in luciferase activity, this was abrogated by the SEH inhibitor dicyclohexylurea. 14-Hexyloxytetradec-5(Z)-enoic acid, a 14,15-EET analog that cannot be converted to a DHET, did not activate PPARalpha. However, PPARalpha was activated by 2-(14,15-epoxyeicosatrienoyl)glycerol, which was hydrolyzed and the released 14,15-EET converted to 14,15-DHET. COS-7 cells incorporated 14,15-[3H]DHET from the medium, and the cells also retained a small amount of the DHET formed during incubation with 14,15-[3H]EET. Binding studies indicated that 14,15-[3H]DHET binds to the ligand binding domain of PPARalpha with a Kd of 1.4 microM. Furthermore, 14,15-DHET increased the expression of carnitine palmitoyltransferase 1A, a PPARalpha-responsive gene, in transfected HepG2 cells. These findings suggest that 14,15-DHET, produced from 14,15-EET by the action of SEH, may function as an endogenous activator of PPARalpha.


Development of Ecom₅₀ and retention index models for nontargeted metabolomics: identification of 1,3-dicyclohexylurea in human serum by HPLC/mass spectrometry

L Mark Hall, Lowell H Hall, Tzipporah M Kertesz, Dennis W Hill, Thomas R Sharp, Edward Z Oblak, Ying W Dong, David S Wishart, Ming-Hui Chen, David F Grant
PMID: 22489687   DOI: 10.1021/ci300092s

Abstract

The goal of many metabolomic studies is to identify the molecular structure of endogenous molecules that are differentially expressed among sampled or treatment groups. The identified compounds can then be used to gain an understanding of disease mechanisms. Unfortunately, despite recent advances in a variety of analytical techniques, small molecule (<1000 Da) identification remains difficult. Rarely can a chemical structure be determined from experimental "features" such as retention time, exact mass, and collision induced dissociation spectra. Thus, without knowing structure, biological significance remains obscure. In this study, we explore an identification method in which the measured exact mass of an unknown is used to query available chemical databases to compile a list of candidate compounds. Predictions are made for the candidates using models of experimental features that have been measured for the unknown. The predicted values are used to filter the candidate list by eliminating compounds with predicted values substantially different from the unknown. The intent is to reduce the list of candidates to a reasonable number that can be obtained and measured for confirmation. To facilitate this exploration, we measured data and created models for two experimental features; MS Ecom₅₀ (the energy in electronvolts required to fragment 50% of a selected precursor ion) and HPLC retention index. Using a data set of 52 compounds, Ecom₅₀ models were developed based on both Molconn and CODESSA structural descriptors. These models gave r² values of 0.89 to 0.94 depending on the number of inputs, the modeling algorithm chosen, and whether neutral or protonated structures were used. The retention index model was developed with 400 compounds using a back-propagation artificial neural network and 33 Molconn structure descriptors. External validation gave a v² = 0.87 and standard error of 38 retention index units. As a test of the validity of the filtering approach, the Ecom₅₀ and retention index models, along with exact mass and collision induced dissociation spectra matching, were used to identify 1,3-dicyclohexylurea in human plasma. This compound was not previously known to exist in human biofluids and its elemental formula was identical to 315 other candidate compounds downloaded from PubChem. These results suggest that the use of Ecom₅₀ and retention index predictive models can improve nontargeted metabolite structure identification using HPLC/MS derived structural features.


Rapid determination of soluble epoxide hydrolase inhibitors in rat hepatic microsomes by high-performance liquid chromatography with electrospray tandem mass spectrometry

T Watanabe, B D Hammock
PMID: 11730347   DOI: 10.1006/abio.2001.5423

Abstract

A rapid and reliable electrospray tandem mass spectrometric method for soluble epoxide hydrolase (sEH) inhibitors in rat hepatic microsomes is described. Four synthesized sEH inhibitors were extracted from rat hepatic microsomes with ethyl acetate and were determined by HPLC using positive ion electrospray tandem mass spectrometry within 7 min. The relationship between signal intensity and concentration of sEH inhibitors was linear over the concentration range of 2.0 to 500 ng/mL per 5-microL injection with the use of a noncoeluting internal standard with a similar chemical structure. The intraassay precision was less than 12.4% relative standard deviation and accuracy ranged from -7.0 to 11.3% deviation from the theoretical values with five duplicate assays. The recovery of sEH inhibitors from rat hepatic microsomes, fortified at levels of 50, 100, and 250 ng/mL, averaged 74.2-107.7% with a RSD of 2.1-7.6%. This method was successfully applied to the quantification of residual sEH inhibitors in rat hepatic microsomes without interference.


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